molecular formula C16H18N2O3 B11989825 2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide

2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide

Cat. No.: B11989825
M. Wt: 286.33 g/mol
InChI Key: QJKYQICTAOTWHB-GZTJUZNOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide typically involves multiple steps. One common method starts with the preparation of 2,5-Dimethyl-furan-3-carboxylic acid, which can be synthesized through the oxidation of 2,5-dimethylfuran. The carboxylic acid is then reacted with hydrazine to form the corresponding hydrazide. The final step involves the condensation of the hydrazide with 4-methoxybenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Furanones or other oxygenated furans.

    Reduction: Amines derived from the hydrazide group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and aromatic moieties. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran-3-carboxylic acid: Lacks the hydrazide and aromatic substituents.

    4-Methoxybenzaldehyde: Contains the aromatic ring but lacks the furan and hydrazide components.

    Hydrazine derivatives: Similar hydrazide functionality but different core structures.

Uniqueness

2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide is unique due to its combination of a furan ring, carboxylic acid group, and hydrazide moiety.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C16H18N2O3/c1-10-9-15(12(3)21-10)16(19)18-17-11(2)13-5-7-14(20-4)8-6-13/h5-9H,1-4H3,(H,18,19)/b17-11+

InChI Key

QJKYQICTAOTWHB-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C(\C)/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=C(C)C2=CC=C(C=C2)OC

Origin of Product

United States

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